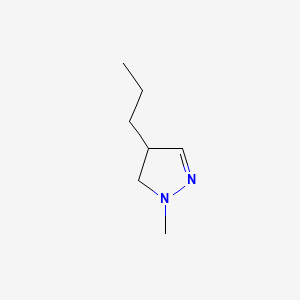

1-Methyl-4-propyl-2-pyrazoline

Beschreibung

Overview of Pyrazoline Heterocycles: Nomenclature and Isomerism

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and one endocyclic double bond. sapub.orgeurjchem.com Their basic structure is a dihydropyrazole. researchgate.net Depending on the position of the double bond within the ring, pyrazolines can exist as three different isomers: 1-pyrazoline, 2-pyrazoline (B94618), and 3-pyrazoline. acs.org The most common and stable of these is the 2-pyrazoline (4,5-dihydro-1H-pyrazole) form. researchgate.net

The nomenclature of pyrazolines can follow two systems. While the International Union of Pure and Applied Chemistry (IUPAC) favors the dihydropyrazole naming convention, the term "pyrazoline" is still widely used in literature for its simplicity. mdpi.com The numbering of the atoms in the ring is crucial for identifying the location of substituents.

Table 1: Isomers of Pyrazoline

| Isomer | Systematic Name | Double Bond Position |

| 1-Pyrazoline | 3,4-Dihydro-2H-pyrazole | Between N1 and N2 |

| 2-Pyrazoline | 4,5-Dihydro-1H-pyrazole | Between N2 and C3 |

| 3-Pyrazoline | 2,3-Dihydro-1H-pyrazole | Between C3 and C4 |

Historical Development and Significance of Pyrazoline Derivatives in Chemical Research

The study of pyrazoles, the aromatic counterparts of pyrazolines, dates back to 1883 when Ludwig Knorr first gave them their name. rsc.org The synthesis and characterization of 2-pyrazolines were significantly advanced in the 19th century by Fischer and Knoevenagel. rsc.org They utilized the straightforward reflux reaction of α,β-unsaturated aldehydes and ketones with phenylhydrazine (B124118) in acetic acid, a method that remains popular. rsc.org

Pyrazoline derivatives have garnered considerable attention from researchers due to their diverse biological activities. researchgate.net These compounds are integral to the development of new therapeutic agents, with studies revealing their potential as antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer agents. sapub.orgresearchgate.net This broad spectrum of pharmacological effects has established pyrazolines as a privileged scaffold in medicinal chemistry. acs.org

Specific Focus on 1-Methyl-4-propyl-2-pyrazoline within the Pyrazoline Class

This compound is a specific derivative within the 2-pyrazoline class. It features a methyl group attached to the nitrogen atom at position 1 and a propyl group at carbon 4 of the pyrazoline ring. Its chemical identity is well-defined by its unique CAS number and molecular formula.

Table 2: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 2-methyl-4-propyl-3,4-dihydropyrazole |

| CAS Number | 33063-77-3 |

| Molecular Formula | C₇H₁₄N₂ |

| Molecular Weight | 126.20 g/mol |

| Canonical SMILES | CCCC1CN(N=C1)C |

| InChI Key | SUETXQJIPUGALV-UHFFFAOYSA-N |

The synthesis of this compound, like many other pyrazoline derivatives, is commonly achieved through the cyclocondensation reaction of a hydrazine (B178648) derivative (in this case, methylhydrazine) with an appropriate α,β-unsaturated carbonyl compound. The reaction is often catalyzed by glacial acetic acid in a solvent such as ethanol (B145695).

While specific, detailed research findings on this compound are not extensively published, its chemical reactivity can be inferred from the general behavior of 2-pyrazolines. These compounds can undergo oxidation to form the corresponding aromatic pyrazole (B372694), reduction to yield pyrazolidine (B1218672), and substitution reactions, particularly at the nitrogen atoms.

Spectroscopic data provides confirmation of the compound's structure. For pyrazoline derivatives, characteristic signals can be observed.

Table 3: General Spectroscopic Data for 2-Pyrazolines

| Spectroscopic Technique | Characteristic Features |

| ¹H NMR | Pyrazoline ring protons typically appear in the δ 3.1–3.5 ppm (CH₂) and δ 5.2–5.6 ppm (NH) regions. |

| Mass Spectrometry (MS) | For this compound, an electrospray ionization (ESI) mass spectrum is expected to show a [M+H]⁺ peak at m/z 127.1. |

| Infrared (IR) Spectroscopy | The IR spectrum of a 2-pyrazoline typically shows absorption bands for C=N stretching around 1598 cm⁻¹ and C-N stretching. mdpi.comresearchgate.net |

Research Gaps and Objectives for Advanced Studies of this compound

While the broader class of pyrazolines is well-studied, there are specific research gaps concerning this compound. A primary gap is the lack of comprehensive, publicly available experimental data for this specific compound. Detailed and verified ¹H NMR, ¹³C NMR, and IR spectra would be invaluable for its unambiguous characterization.

Furthermore, while the biological activities of pyrazoline derivatives are widely reported, specific studies on the biological profile of this compound are scarce. Future research should aim to:

Synthesize and fully characterize this compound to establish a complete and verified spectroscopic profile.

Investigate its specific chemical reactivity , including oxidation, reduction, and substitution reactions, to understand its stability and potential for further derivatization.

Conduct a comprehensive screening of its biological activities , including antimicrobial, antifungal, anti-inflammatory, and anticancer properties, to determine its potential as a lead compound in drug discovery.

Explore its potential in materials science , as pyrazoline derivatives have shown promise in applications such as fluorescent dyes and molecular logic gates. rsc.orgrsc.org

Perform computational and molecular docking studies to predict its interactions with biological targets and guide the design of new derivatives with enhanced activities.

Addressing these research gaps will provide a more complete understanding of this compound and could unlock its potential for various scientific and therapeutic applications.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

33063-77-3 |

|---|---|

Molekularformel |

C7H14N2 |

Molekulargewicht |

126.20 g/mol |

IUPAC-Name |

2-methyl-4-propyl-3,4-dihydropyrazole |

InChI |

InChI=1S/C7H14N2/c1-3-4-7-5-8-9(2)6-7/h5,7H,3-4,6H2,1-2H3 |

InChI-Schlüssel |

SUETXQJIPUGALV-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC1CN(N=C1)C |

Herkunft des Produkts |

United States |

Ii. Synthetic Methodologies and Chemical Preparation of 1 Methyl 4 Propyl 2 Pyrazoline

Established Synthetic Approaches to Pyrazolines

The primary methods for synthesizing the pyrazoline ring system include cyclocondensation reactions, 1,3-dipolar cycloadditions, and multicomponent reactions. Each approach offers distinct advantages regarding substrate scope, regioselectivity, and reaction conditions.

The most common and widely employed method for synthesizing 2-pyrazolines is the cyclocondensation reaction between α,β-unsaturated carbonyl compounds and hydrazine (B178648) derivatives. mdpi.comresearchgate.netchemicalbook.com This approach is robust and allows for the versatile placement of substituents at positions 1, 3, and 5 of the pyrazoline ring by carefully selecting the starting materials. researchgate.net

The reaction typically involves the condensation of an α,β-unsaturated aldehyde or ketone with a substituted hydrazine, such as methylhydrazine, in the presence of a catalyst. chemicalbook.comchim.it The reaction proceeds via the initial formation of a hydrazone intermediate, followed by an intramolecular Michael addition to form the pyrazoline ring. researchgate.netsemanticscholar.org

Table 1: Overview of Cyclocondensation Reaction for Pyrazoline Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Product | Ref. |

| α,β-Unsaturated Ketone/Aldehyde | Hydrazine Derivative | Acid (e.g., Acetic Acid) | Substituted Pyrazoline | chemicalbook.comchim.it |

| Chalcone | Phenylhydrazine (B124118) | Sodium Acetate/Acetic Acid | 1,3,5-Triphenyl-2-pyrazoline | beilstein-journals.org |

| α,β-Unsaturated Ketone | Hydrazine Hydrate | Amberlyst-15 | 2-Pyrazoline (B94618) | sci-hub.se |

Another significant route to pyrazolines is the 1,3-dipolar cycloaddition reaction. mdpi.comresearchgate.net This method involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile, typically an alkene. researchgate.netwikipedia.org The reaction is a concerted [3+2] cycloaddition that leads to the formation of the five-membered pyrazoline ring. wikipedia.org

When diazoalkanes react with alkenes, they form 1-pyrazolines, which can then isomerize to the more stable 2-pyrazolines, especially when the alkene is an α,β-unsaturated carbonyl compound. wikipedia.orgnih.gov Nitrile imines, often generated in situ from α-halohydrazones or tetrazoles, also react with alkenes to yield pyrazolines. researchgate.netacs.org This method is valued for its high regioselectivity and broad functional group tolerance. acs.orgnih.gov

Table 2: Examples of 1,3-Dipolar Cycloaddition for Pyrazoline Synthesis

| 1,3-Dipole | Dipolarophile | Catalyst/Condition | Product | Ref. |

| Diazomethane | Alkene | - | 1-Pyrazoline | wikipedia.org |

| Nitrile Imine (from Tetrazole) | Alkene | UV light (302 nm) | Polysubstituted Pyrazoline | acs.orgnih.gov |

| α-Diazoacetate | Exocyclic Enone | Chiral Scandium(III) Complex | Spiropyrazoline | sciengine.com |

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, offering the construction of complex molecules in a single step from three or more starting materials. mdpi.comnih.gov Several MCRs have been developed for the synthesis of pyrazole (B372694) and pyrazoline derivatives, valued for their efficiency and atom economy. mdpi.combeilstein-journals.org

A common MCR approach involves the one-pot reaction of an aldehyde, a ketone, and a hydrazine derivative. rsc.org For instance, the synthesis of dihydropyrano[2,3-c]pyrazoles can be achieved through a four-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. rsc.org These strategies often utilize catalysts to promote the cascade of reactions leading to the final heterocyclic product.

Detailed Analysis of Synthetic Routes to 1-Methyl-4-propyl-2-pyrazoline

The synthesis of the specific compound this compound would most practically be achieved via the cyclocondensation of an appropriate α,β-unsaturated carbonyl compound with methylhydrazine.

The required α,β-unsaturated carbonyl precursor would be 2-propylacrolein (B94960) (also known as 2-propyl-2-propenal). The reaction would proceed as follows:

2-propylacrolein + Methylhydrazine → this compound

The formation of a 2-pyrazoline from an α,β-unsaturated ketone or aldehyde and a substituted hydrazine, such as methylhydrazine, is generally understood to proceed through one of two primary mechanistic pathways, often catalyzed by an acid like acetic acid. chim.it

Pathway A: Initial Hydrazone Formation: The reaction initiates with the nucleophilic attack of the more nucleophilic nitrogen of methylhydrazine onto the carbonyl carbon of the α,β-unsaturated system. This is followed by dehydration to form a hydrazone intermediate. The subsequent step is an intramolecular 1,4-conjugate addition (Michael addition), where the other nitrogen atom attacks the β-carbon of the double bond, leading to the cyclized pyrazoline ring. researchgate.netsemanticscholar.org

Pathway B: Initial Michael Addition: Alternatively, the reaction can begin with the Michael addition of the hydrazine to the carbon-carbon double bond of the α,β-unsaturated system. This forms an enol or enolate intermediate, which then undergoes intramolecular cyclization via nucleophilic attack of the second nitrogen atom on the carbonyl carbon, followed by dehydration to yield the final pyrazoline product. csic.es

For the reaction between 2-propylacrolein and methylhydrazine, the formation of the hydrazone intermediate is a plausible and commonly cited mechanism.

The synthesis of pyrazolines is significantly influenced by the choice of catalysts and reaction conditions, which can affect reaction rates, yields, and sometimes selectivity.

Catalysts: Acidic catalysts are frequently used to promote the condensation and cyclization steps. Glacial acetic acid is a common choice as it can act as both a catalyst and a solvent. Other acid catalysts that have been employed include mineral acids, Lewis acids like copper triflate, and solid acid catalysts such as Amberlyst-15. mdpi.comchemicalbook.comsci-hub.se In some cases, basic catalysts can also be utilized. fip.org For enantioselective syntheses, chiral Brønsted acids or chiral Lewis acid complexes are employed to induce stereocontrol. rsc.orgnih.gov

Reaction Conditions:

Solvents: Ethanol (B145695) is a frequently used solvent for these reactions, providing good solubility for the reactants and being amenable to reflux conditions. Other solvents like N,N-dimethylacetamide have also been used. mdpi.com In some green chemistry approaches, water or even solvent-free conditions are employed. beilstein-journals.orgsci-hub.se

Temperature: The reaction is often carried out at elevated temperatures, typically under reflux, to ensure a reasonable reaction rate. However, some methods have been developed to proceed at room temperature. mdpi.com

Reaction Time: Reaction times can vary from a few hours to overnight, depending on the specific substrates and conditions used. The progress of the reaction is often monitored by techniques like thin-layer chromatography (TLC).

Table 3: Influence of Reaction Parameters on Pyrazoline Synthesis

| Parameter | Variation | Effect on Reaction | Ref. |

| Catalyst | Acetic Acid | Promotes condensation and cyclization | chim.it |

| Copper Triflate | Lewis acid catalysis, can improve yields | mdpi.commdpi.com | |

| Chiral Phosphoric Acid | Enables enantioselective synthesis | chim.it | |

| Solvent | Ethanol | Common solvent, allows for reflux | |

| Water | Green solvent, can accelerate some cycloadditions | beilstein-journals.org | |

| Solvent-free | Green chemistry approach, often with microwave or grinding | sci-hub.se | |

| Temperature | Room Temperature | Possible with highly reactive substrates or efficient catalysts | mdpi.com |

| Reflux | Common condition to increase reaction rate | ||

| Energy Source | Conventional Heating | Standard method | |

| Microwave Irradiation | Can significantly reduce reaction times and improve yields | rsc.org | |

| Ultrasound Irradiation | Can accelerate reactions and improve yields | beilstein-journals.orgnih.gov |

Green Chemistry Approaches in Pyrazoline Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like pyrazolines to reduce environmental impact, improve efficiency, and enhance safety. mdpi.comnih.gov These approaches are highly relevant to the potential synthesis of this compound.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. nih.govniscpr.res.in For the synthesis of pyrazolines, microwave-assisted procedures typically involve the reaction of chalcones (or other α,β-unsaturated ketones) with hydrazine derivatives. nih.govresearchgate.net In the context of this compound, a mixture of 2-hepten-4-one and methylhydrazine could be subjected to microwave heating, potentially in the presence of a catalyst like glacial acetic acid or under solvent-free conditions. nih.govtandfonline.com This method offers a rapid and efficient route to the desired product. nih.gov

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for pyrazoline synthesis. Ultrasound irradiation can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. rsc.org The synthesis of pyrazolines has been successfully achieved using ultrasound, often in solvent-free or aqueous media, which aligns with green chemistry principles. rsc.orgbenthamdirect.compaperpublications.org The reaction of 2-hepten-4-one with methylhydrazine could be conducted in an ultrasonic bath, potentially reducing reaction times from hours to minutes and simplifying work-up procedures. rsc.org

Solvent-Free Synthesis: Conducting reactions without a solvent (neat) or using grinding techniques (mechanochemistry) represents a significant step towards greener synthesis by eliminating solvent waste and associated hazards. tandfonline.comkoreascience.kr The synthesis of pyrazolines has been reported under solvent-free conditions by grinding the reactants, an α,β-unsaturated ketone and a hydrazine, sometimes with a solid acid catalyst. tandfonline.com This approach is not only environmentally friendly but can also be more efficient and simpler to execute. nih.govtandfonline.com

Flow Chemistry: Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better process control, improved scalability, and higher efficiency. mdpi.commit.edu The synthesis of pyrazoles and pyrazolines has been adapted to flow systems, where reactants are pumped through heated or irradiated reactors. mit.eduthieme-connect.comthieme-connect.com A flow process for this compound would involve pumping solutions of 2-hepten-4-one and methylhydrazine through a reactor coil, potentially containing a solid-supported catalyst, to achieve continuous production. mdpi.com This method is particularly advantageous for handling potentially hazardous intermediates and for scaling up production in a safe and controlled manner. mit.eduthieme.de

Interactive Data Table: Comparison of Green Synthesis Methods for Pyrazolines

| Synthesis Method | Typical Reaction Time | Typical Yields | Key Advantages | Relevant Citations |

| Microwave-Assisted | 2-15 minutes | 80-99% | Rapid, high yields, clean reactions. | nih.govniscpr.res.inresearchgate.net |

| Ultrasound-Assisted | 20-40 minutes | 77-98% | Energy efficient, reduced reaction times, mild conditions. | rsc.orgbenthamdirect.compaperpublications.org |

| Solvent-Free (Grinding) | 8-12 minutes | >85% | Environmentally friendly, simple procedure, high atom economy. | tandfonline.comkoreascience.kr |

| Flow Chemistry | ~30 minutes (residence time) | 53-93% | Scalable, enhanced safety, precise process control. | mdpi.commit.edu |

Regioselectivity and Stereochemical Control in Pyrazoline Synthesis

The reaction between an unsymmetrical α,β-unsaturated ketone and a monosubstituted hydrazine can potentially lead to two regioisomers. In the synthesis of this compound from 2-hepten-4-one and methylhydrazine, the key step determining regioselectivity is the initial Michael addition. The nucleophilic nitrogen of methylhydrazine can attack either the β-carbon or the carbonyl carbon of the enone. Generally, the reaction of α,β-unsaturated ketones with hydrazines proceeds with high regioselectivity to form the 2-pyrazoline structure. figshare.comrsc.orgfigshare.com The specific isomer formed, this compound versus a potential 1-methyl-4-ethyl-2-pyrazoline from an isomeric enone, is dictated by the structure of the starting α,β-unsaturated ketone.

Stereochemical control is another critical aspect, as the C4 and C5 atoms of the pyrazoline ring can be stereocenters. The synthesis of pyrazolines can be controlled to produce specific stereoisomers (cis or trans) through various strategies. nih.gov Diastereoselective synthesis has been achieved using chiral catalysts, such as proline derivatives or bifunctional Brønsted acidic ionic liquids, which can induce facial selectivity during the cycloaddition. mdpi.comresearchgate.net The choice of catalyst and reaction conditions can significantly influence the diastereomeric ratio of the product. mdpi.comthieme-connect.com For instance, palladium-catalyzed carboamination reactions have been developed for the stereoselective synthesis of either cis- or trans-3,5-disubstituted pyrazolidines, which can then be oxidized to pyrazolines. nih.gov While these examples often refer to 3,5-disubstituted pyrazolines, the principles of using chiral auxiliaries or catalysts to control the approach of the reactants can be applied to achieve stereocontrol in the synthesis of 4-substituted pyrazolines as well.

Iii. Advanced Spectroscopic and Structural Elucidation of 1 Methyl 4 Propyl 2 Pyrazoline

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For 1-Methyl-4-propyl-2-pyrazoline, it serves to confirm the molecular weight and provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental composition of a molecule by measuring its mass with extremely high accuracy. researchgate.net For this compound, with a nominal mass of 126, HRMS can distinguish its molecular formula, C₇H₁₄N₂, from other potential isobaric compounds. massbank.jp The technique provides an exact mass measurement, typically with an error of less than 5 parts per million (ppm), which is a key criterion for the structural confirmation of newly synthesized compounds. researchgate.net HRMS analysis of pyrazoline derivatives is frequently used to validate their successful synthesis. mdpi.comacs.orgrsc.org

Table 1: HRMS Data for this compound This table presents hypothetical HRMS data based on the known molecular formula, illustrating the expected precision of the technique.

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₁₄N₂ |

| Theoretical Mass [M] | 126.11570 u |

| Ion Adduct | [M+H]⁺ |

| Calculated Exact Mass | 127.12332 u |

Electron Impact (EI) mass spectrometry provides detailed structural information by inducing fragmentation of the parent molecule. The resulting fragmentation pattern is a unique fingerprint of the compound's structure. The mass spectrum of this compound shows a distinct molecular ion ([M]⁺˙) peak at m/z 126, which is consistent with its molecular weight and the nitrogen rule, as molecules with an even number of nitrogen atoms have an even nominal mass. massbank.jplibretexts.org

The fragmentation is dominated by cleavages adjacent to the nitrogen atoms (alpha-cleavage), a common pathway for aliphatic amines and related heterocyclic systems. libretexts.org The base peak, which is the most intense peak in the spectrum, is observed at m/z 83. massbank.jp This significant fragment likely arises from the loss of a propyl radical (•C₃H₇, 43 u) from the molecular ion.

Another key fragmentation pathway involves the cleavage of the pyrazoline ring itself. The presence of peaks at m/z 56, m/z 42, and others indicates complex rearrangements and bond fissions characteristic of the pyrazoline core.

Table 2: Key Mass Spectrometry Fragmentation Data for this compound Data sourced from the MassBank database record for the compound. massbank.jp

| m/z | Relative Intensity (%) | Proposed Fragment |

|---|---|---|

| 126 | 20.7 | [M]⁺˙, Molecular Ion |

| 83 | 100.0 | [M - C₃H₇]⁺, Loss of propyl group |

| 56 | 15.8 | Pyrazoline ring fragment |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The chromophores within this compound—specifically the carbon-nitrogen double bond (C=N) and the nitrogen-nitrogen single bond (N-N)—are responsible for its UV absorption profile.

The spectrum is expected to show absorptions corresponding to n→π* (non-bonding to anti-bonding pi orbital) and π→π* (bonding pi to anti-bonding pi orbital) transitions. msu.edu

The π→π * transition, typically of higher energy and intensity, involves the electrons in the C=N double bond.

The n→π * transition is of lower energy and involves the non-bonding lone pair electrons on the nitrogen atoms.

Pyrazoline derivatives are known to be fluorescent, meaning they re-emit absorbed light at a longer wavelength. unpak.ac.id This property makes them useful as optical brighteners and fluorescent probes. unpak.ac.id The UV-Vis spectrum of a related pyrazoline ligand showed a strong absorption peak at 236 nm, indicating significant electronic conjugation. unpak.ac.id The exact position and intensity of the absorption maxima (λmax) for this compound would be influenced by the solvent used for the analysis due to solvent-solute interactions.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystal structure data for this compound is not available in the cited literature, the technique has been widely applied to analogous pyrazoline and pyrazolone (B3327878) structures. scispace.commdpi.comresearchgate.netmdpi.com

Should single crystals of the compound be obtained, X-ray diffraction analysis would provide a wealth of structural information, including:

Unambiguous confirmation of the molecular structure , including the connectivity of all atoms.

Precise bond lengths, bond angles, and torsion angles , revealing the exact geometry of the molecule.

Conformation of the five-membered pyrazoline ring , which is typically non-planar and often adopts an "envelope" or "twisted" conformation.

Stereochemical details , defining the relative spatial orientation of the methyl group on the nitrogen and the propyl group at the C4 position.

Intermolecular interactions in the solid state, such as van der Waals forces or potential weak hydrogen bonds, which dictate the crystal packing.

For similar pyrazoline derivatives, crystallographic studies have identified them in monoclinic or triclinic crystal systems with space groups such as P2₁/c or P-1. scispace.commdpi.comresearchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (typically carbon, hydrogen, and nitrogen) in a pure compound. This experimental data is compared against the theoretical values calculated from the molecular formula to verify the compound's elemental composition and purity. scispace.commdpi.com For this compound (C₇H₁₄N₂), the successful synthesis of a pure sample would be confirmed if the experimentally determined percentages are in close agreement (typically within ±0.4%) with the calculated values. orientjchem.org

Table 3: Elemental Composition of this compound

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 66.62% |

| Hydrogen (H) | 11.18% |

| Nitrogen (N) | 22.20% |

| Total | 100.00% |

Iv. Reactivity, Chemical Transformations, and Derivatization of 1 Methyl 4 Propyl 2 Pyrazoline

Oxidation Reactions to Pyrazole (B372694) Derivatives

The oxidation of 2-pyrazolines to their corresponding pyrazole derivatives is a common and synthetically useful transformation, as it introduces aromaticity into the heterocyclic ring. mdpi.com This aromatization of 1-methyl-4-propyl-2-pyrazoline would yield 1-methyl-4-propylpyrazole. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the specific substituents on the pyrazoline ring and the desired reaction conditions. organic-chemistry.org

Common oxidizing agents for the conversion of pyrazolines to pyrazoles include bromine in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) or the use of other oxidizing agents. organic-chemistry.org In situ oxidation following the formation of the pyrazoline ring is also a frequently employed strategy. mdpi.comresearchgate.net For instance, the condensation of a hydrazine (B178648) with an α,β-unsaturated ketone can be followed by an oxidation step without isolation of the pyrazoline intermediate to afford the pyrazole directly. mdpi.com Electrochemical methods have also been developed for the oxidation of pyrazolines to pyrazoles, offering a greener alternative to traditional chemical oxidants. rsc.org

| Oxidizing Agent | General Conditions | Product | Notes |

| Bromine (Br₂) | Dimethyl sulfoxide (DMSO) | 1-Methyl-4-propylpyrazole | A common and effective method for pyrazoline oxidation. organic-chemistry.org |

| Copper Triflate/bmim | In situ after cyclocondensation | 1-Methyl-4-propylpyrazole | Used for one-pot synthesis and oxidation. mdpi.com |

| Electrochemical Oxidation | Halide mediator (e.g., NaCl) | 1-Methyl-4-propylpyrazole | An environmentally friendly approach to aromatization. rsc.org |

This table presents generalized data for the oxidation of pyrazolines and can be extrapolated to this compound.

Reduction Chemistry Leading to Pyrazolidines or Dihydropyrazolines

The reduction of the C=N double bond in 2-pyrazolines leads to the formation of the corresponding saturated pyrazolidine (B1218672) ring system. In the case of this compound, this reaction would yield 1-methyl-4-propylpyrazolidine. Catalytic hydrogenation is a widely used method for this transformation. researchgate.net

| Reducing Agent/Catalyst | General Conditions | Product | Key Findings |

| Catalytic Hydrogenation (H₂) | Pd/C, Pt/C, or Rh/C catalyst | 1-Methyl-4-propylpyrazolidine | Rh/C is often effective for N-substituted pyrazolines. researchgate.net |

| Sodium Borohydride (NaBH₄) | Alcoholic solvent | 1-Methyl-4-propylpyrazolidine | A common chemical reducing agent for C=N bonds. |

This table outlines general methods for pyrazoline reduction, applicable to this compound.

Substitution Reactions on the Pyrazoline Ring and Substituents

The this compound molecule offers several sites for substitution reactions. The pyrazoline ring itself can undergo substitution, and the methyl and propyl groups can also be functionalized, although the latter is less common. For the related aromatic pyrazoles, electrophilic substitution occurs preferentially at the C4 position. mdpi.com In the case of this compound, the C4 position is already substituted, which would direct electrophiles to other positions on the ring, likely C3 or C5, depending on the reaction conditions and the nature of the electrophile.

Substitution reactions on the nitrogen atoms of the pyrazoline ring are also a key method for derivatization. While the N1 position of the target molecule is already methylated, further functionalization at this position is not typical unless demethylation occurs. More relevant is the potential for substitution at other ring positions. For instance, functionalization at the C4 position of a pyrazoline can be achieved after initial alkylation. nih.gov

| Reaction Type | Reagents and Conditions | Potential Product | Controlling Factors |

| Electrophilic Substitution | Nitrating or halogenating agents | C3 or C5 substituted derivatives | The directing effects of the methyl and propyl groups. |

| Nucleophilic Substitution | Organometallic reagents | C3 or C5 substituted derivatives | The inherent electronic properties of the pyrazoline ring. |

| C4-Alkylation | Strong base (e.g., LDA) followed by an alkyl halide | 4-Alkyl-1-methyl-4-propyl-2-pyrazoline | The acidity of the C4 proton can be enhanced by adjacent groups. nih.gov |

This table summarizes potential substitution reactions for this compound based on general pyrazoline reactivity.

Ring-Opening and Ring-Transformation Reactions

The pyrazoline ring, while relatively stable, can undergo ring-opening or ring-transformation reactions under specific conditions. These reactions often require energetic input, such as heat or light, or the presence of a catalyst or strong acid/base. For example, the acid-catalyzed ring-opening of related heterocyclic systems like pyrylium (B1242799) salts can lead to the formation of 1,5-dicarbonyl compounds. nih.gov While not directly reported for this compound, analogous acid-catalyzed ring-opening could potentially occur, leading to acyclic products.

Thermal decomposition of pyrazolines can also lead to ring cleavage. More commonly, photochemical reactions can induce ring-opening. For instance, the photolysis of certain pyrazoline derivatives can lead to the formation of cyclopropanes through the extrusion of nitrogen gas. cdnsciencepub.com Additionally, some photochemical processes involving pyrazolines can proceed through a ring-opening mechanism of a radical cation intermediate. rsc.org

| Reaction Type | Conditions | Potential Products | Notes |

| Acid-Catalyzed Ring-Opening | Strong acid, heat | Acyclic amino ketones | Analogous to reactions of other nitrogen heterocycles. nih.gov |

| Thermal Ring-Opening | High temperatures (>150 °C) | Decomposition products | Pyrazolines generally show some thermal stability. |

| Photochemical Ring-Opening | UV irradiation | Cyclopropane (B1198618) derivatives, acyclic compounds | Often proceeds via nitrogen extrusion or radical intermediates. cdnsciencepub.comrsc.org |

This table describes potential ring-opening reactions for this compound based on the reactivity of related compounds.

Functionalization Strategies and Catalyst-Mediated Reactions

Modern synthetic chemistry offers a range of catalyst-mediated reactions for the functionalization of heterocyclic compounds, including pyrazolines. Transition metal-catalyzed C-H activation is a powerful tool for introducing new functional groups onto the pyrazoline scaffold with high selectivity. mdpi.com Rhodium and palladium catalysts are particularly effective for this purpose. rsc.orgnih.govnih.govsioc-journal.cn

For instance, rhodium(III)-catalyzed C-H activation can be used to achieve C-H/N-O annulation, leading to the formation of more complex fused heterocyclic systems. rsc.org Palladium-catalyzed reactions, such as the Suzuki or Heck coupling, could potentially be applied to halogenated derivatives of this compound to introduce new carbon-carbon bonds. Furthermore, directed C-H functionalization, where a directing group guides the catalyst to a specific C-H bond, allows for the arylation or alkylation of sp³ C-H bonds, such as those in the propyl group of the target molecule. nih.gov

| Catalytic System | Reaction Type | Potential Application | Key Advantages |

| Rhodium(III) catalysts | C-H Activation/Annulation | Synthesis of fused pyrazoline derivatives | High efficiency and functional group tolerance. mdpi.comrsc.org |

| Palladium catalysts | Cross-Coupling Reactions | Arylation or alkenylation of halogenated pyrazolines | Versatile for C-C bond formation. |

| Palladium catalysts | Directed C-H Functionalization | Selective functionalization of the propyl group | Enables modification of alkyl substituents. nih.gov |

This table highlights modern catalytic methods that could be applied to the functionalization of this compound.

Photochemical Reactivity and Photophysical Behavior of Pyrazolines

Pyrazoline derivatives are known for their interesting photochemical and photophysical properties. Many pyrazolines are fluorescent and their emission properties are often sensitive to their environment, making them useful as fluorescent probes and sensors. rsc.orgresearchgate.netrsc.org The photophysical properties, such as the fluorescence quantum yield and Stokes shift, are influenced by the substituents on the pyrazoline ring. rsc.orgacs.orgpsu.edu

The photochemistry of 1-pyrazolines often involves the extrusion of nitrogen gas upon irradiation, leading to the formation of cyclopropane derivatives. cdnsciencepub.com The quantum yields for this process can be quite high, although they vary depending on the substitution pattern of the pyrazoline. cdnsciencepub.com For 2-pyrazolines like this compound, photochemical reactions can also include cycloadditions and fragmentations. mdpi.com For example, a photocatalyzed [3+2] cycloaddition can be followed by a Norrish-type fragmentation. rsc.org

| Property | General Observation for Pyrazolines | Influencing Factors | Potential Application |

| Fluorescence | Often exhibit strong blue or green emission. acs.orgpsu.edu | Substituents on the pyrazoline ring, solvent polarity. researchgate.netrsc.org | Fluorescent probes, sensors, optoelectronic devices. rsc.orgresearchgate.net |

| Quantum Yield (Φ) | Can be high, up to 0.66 for some derivatives. acs.org | Electron-donating or -withdrawing groups on the ring. acs.orgpsu.edu | Development of efficient light-emitting materials. |

| Photochemical Decomposition | Extrusion of N₂ to form cyclopropanes (for 1-pyrazolines). cdnsciencepub.com | Wavelength of irradiation, presence of sensitizers. | Synthesis of strained ring systems. |

| Photochemical Reactions | Cycloadditions, fragmentations. rsc.orgmdpi.com | Nature of reactants and photocatalyst. | Creation of complex molecular architectures. |

This table summarizes the general photochemical and photophysical properties of pyrazolines, which are expected to be relevant for this compound.

V. Computational and Theoretical Studies of 1 Methyl 4 Propyl 2 Pyrazoline

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the properties of pyrazoline derivatives. eurasianjournals.com DFT methods, such as B3LYP, combined with basis sets like 6-311G**, have been shown to accurately predict the geometries and electronic properties of substituted pyrazolines. researchgate.netmdpi.com These calculations provide a foundational understanding of the molecule's optimized geometry, from which further analyses can be derived.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic character of a molecule is primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. mdpi.comscirp.org A smaller gap suggests higher reactivity. mdpi.com

For 1-Methyl-4-propyl-2-pyrazoline, the HOMO is expected to be localized primarily on the pyrazoline ring, specifically involving the nitrogen atoms and the C=N double bond, which are the most electron-rich regions. The LUMO would likely be distributed across the σ* orbitals of the ring. The electron-donating nature of the methyl and propyl substituents would be expected to raise the HOMO energy level, potentially decreasing the HOMO-LUMO gap compared to an unsubstituted pyrazoline.

Based on studies of similarly substituted heterocyclic compounds, the predicted electronic properties for this compound are summarized in the table below. scirp.orgnih.gov

| Parameter | Predicted Value (eV) | Significance |

|---|---|---|

| EHOMO | ~ -6.20 | Electron-donating capability |

| ELUMO | ~ -0.85 | Electron-accepting capability |

| Energy Gap (ΔE) | ~ 5.35 | Chemical reactivity and stability |

Conformational Analysis and Energetics

The 2-pyrazoline (B94618) ring is not planar and typically adopts an envelope or twisted conformation. nih.gov For this compound, conformational analysis would focus on the puckering of the five-membered ring and the rotational freedom of the propyl group attached at the C4 position. Computational methods can map the potential energy surface by systematically rotating the dihedral angles to identify the most stable, low-energy conformers. dtic.mil

The propyl group can exist in different staggered conformations (anti or gauche) relative to the pyrazoline ring. It is expected that the most stable conformer would minimize steric hindrance between the propyl group and the methyl group on the nitrogen atom. The pyrazoline ring itself will likely have a preferred puckered conformation that accommodates the substituents in pseudo-equatorial positions to reduce steric strain.

Vibrational Frequency Calculations and Spectroscopic Parameter Prediction

Theoretical vibrational analysis using DFT is a reliable method for predicting the infrared (IR) and Raman spectra of molecules. rdd.edu.iq Calculated frequencies can be assigned to specific vibrational modes, such as stretching, bending, and torsional motions of the atoms. scirp.org For this compound, key predicted vibrational frequencies would include the C=N stretching of the pyrazoline ring, N-N stretching, and various C-H stretching and bending modes associated with the methyl and propyl groups. nih.govrdd.edu.iq These theoretical spectra serve as a valuable reference for interpreting experimental spectroscopic data. mdpi.com

| Vibrational Mode | Predicted Frequency Range (cm-1) | Associated Functional Group |

|---|---|---|

| C-H Stretch (sp3) | 2960-2870 | Propyl and Methyl groups |

| C=N Stretch | 1610-1590 | Pyrazoline ring |

| CH2 Scissoring | 1470-1450 | Propyl and Pyrazoline ring |

| CH3 Bending | 1460-1375 | Propyl and Methyl groups |

| N-N Stretch | 1150-1100 | Pyrazoline ring |

Aromaticity Analysis of the Pyrazoline Ring

Aromaticity is a key concept in understanding the stability and reactivity of cyclic molecules. It can be evaluated computationally using magnetic criteria, such as the Nucleus-Independent Chemical Shift (NICS). nih.gov NICS calculations involve placing a "ghost" atom at the center of a ring to measure the magnetic shielding; a negative value typically indicates aromaticity, a value near zero suggests non-aromaticity, and a positive value indicates anti-aromaticity. nih.gov

The parent pyrazole (B372694) ring is aromatic. rdd.edu.iq However, the 2-pyrazoline ring, being partially saturated, lacks the continuous cycle of p-orbitals necessary for aromaticity. chim.it Therefore, NICS calculations for the pyrazoline ring in this compound are expected to yield values close to zero, confirming its non-aromatic character. mdpi.comsemanticscholar.org

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum calculations examine static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. eurasianjournals.com MD simulations model the movements of atoms and molecules, allowing for the study of conformational changes and intermolecular interactions in different environments, such as in an aqueous solution. eurasianjournals.comuomustansiriyah.edu.iq

An MD simulation of this compound in a solvent like water or ethanol (B145695) would reveal how the molecule interacts with its surroundings. The nitrogen atoms of the pyrazoline ring can act as hydrogen bond acceptors, influencing its solubility and orientation in polar solvents. uomustansiriyah.edu.iq The nonpolar propyl and methyl groups would likely engage in weaker van der Waals interactions. Such simulations are crucial for understanding how the molecule behaves in a realistic chemical or biological context. nih.gov

Prediction of Reactivity and Reaction Mechanisms through Computational Modeling

Computational modeling is instrumental in predicting the reactivity of a molecule and elucidating potential reaction mechanisms. eurasianjournals.commdpi.com Analysis of the electronic structure, particularly the distribution of the HOMO and LUMO, can identify the most probable sites for nucleophilic and electrophilic attack. mdpi.com

Structure-Property Relationship Studies (Computational Approaches)

The investigation of this compound through computational methods focuses on establishing a clear link between its three-dimensional structure and its physicochemical properties and potential biological activities. Quantitative Structure-Activity Relationship (QSAR) modeling is a primary approach used for this purpose in the broader class of pyrazoline derivatives. fiveable.menih.gov QSAR models are mathematical equations that correlate a molecule's structural or physicochemical features, known as molecular descriptors, with its biological activity. slideshare.net

The process begins with the calculation of various molecular descriptors for this compound. These descriptors can be categorized as constitutional, topological, electronic, and steric, among others. slideshare.net Computational methods like Density Functional Theory (DFT) are frequently employed to calculate quantum mechanical descriptors, which provide detailed insights into the electronic structure of the molecule. eurasianjournals.comresearchgate.net These can include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and partial atomic charges. researchgate.net These electronic properties are crucial as they govern how the molecule interacts with biological targets. eurasianjournals.com

For instance, a 3D-QSAR study on a series of pyrazoline derivatives might reveal that specific steric bulk in one region of the molecule and high electron density in another are beneficial for a particular biological activity. researchgate.net By calculating these properties for this compound, its potential activity can be predicted based on the established model. These computational studies help to build a profile of the molecule, suggesting how modifications to its structure, such as changing the propyl group, might enhance or diminish its desired properties.

Below is a table of selected molecular descriptors that would be calculated for this compound in a typical computational study.

Table 1: Calculated Molecular Descriptors for this compound (Note: The values presented are hypothetical and for illustrative purposes.)

| Descriptor Type | Descriptor Name | Calculated Value | Significance in Structure-Property Relationships |

| Physicochemical | Molecular Weight ( g/mol ) | 126.20 | Influences absorption, distribution, and metabolism. |

| LogP (Octanol-Water Partition Coefficient) | 1.85 | Indicates the molecule's lipophilicity and ability to cross cell membranes. | |

| Topological | Topological Polar Surface Area (TPSA) (Ų) | 15.60 | Relates to hydrogen bonding potential and membrane permeability. |

| Electronic (DFT) | HOMO Energy (eV) | -6.20 | Relates to the molecule's ability to donate electrons in a reaction. |

| LUMO Energy (eV) | 1.15 | Relates to the molecule's ability to accept electrons. | |

| HOMO-LUMO Gap (eV) | 7.35 | Indicates chemical reactivity and kinetic stability. researchgate.net | |

| Dipole Moment (Debye) | 2.5 D | Influences solubility and binding interactions with polar targets. |

Validation of Theoretical Models with Experimental Data

A critical step in any computational study is the validation of the theoretical models. researchgate.net Validation ensures that the developed models are robust, reliable, and possess predictive power for new, untested compounds. nih.gov For a QSAR model developed for a class of compounds including this compound, validation is performed by comparing the model's predicted activity values against experimentally determined values. researchgate.net

The validation process typically involves two main stages: internal validation and external validation. nih.gov

Internal Validation: This is often performed using cross-validation techniques on the initial dataset (the training set). A common method is the leave-one-out (LOO) cross-validation, where the model is repeatedly built with one compound removed and then used to predict the activity of that removed compound. The resulting cross-validated correlation coefficient (q²) provides a measure of the model's internal robustness. nih.gov

External Validation: This is considered the most stringent test of a model's predictive capability. The model, which was built using the training set, is used to predict the biological activity of a separate set of compounds (the test set) that were not used in the model's creation. The predictive ability is then assessed by the correlation between the predicted and experimentally measured activities for the test set, often denoted by an r²_pred value. nih.gov

For example, if a QSAR model is developed to predict the anticancer activity of pyrazoline derivatives, a series of compounds would be synthesized and their half-maximal inhibitory concentration (IC₅₀) against a specific cancer cell line would be measured in the laboratory. nih.gov These experimental IC₅₀ values (often converted to a logarithmic scale, pIC₅₀) are then compared to the pIC₅₀ values predicted by the QSAR model. A high correlation between the predicted and experimental values indicates a valid and predictive model. researchgate.net

The following table illustrates how data from such a validation study might be presented.

Table 2: Comparison of Experimental vs. QSAR-Predicted Anticancer Activity (pIC₅₀) for a Series of Pyrazoline Derivatives (Note: Data is hypothetical and for illustrative purposes. Compound 3 represents this compound.)

| Compound ID | R¹ Group | R² Group | Experimental pIC₅₀ | Predicted pIC₅₀ | Residual |

| 1 | Methyl | Ethyl | 5.25 | 5.31 | -0.06 |

| 2 | Methyl | Isopropyl | 5.40 | 5.38 | 0.02 |

| 3 | Methyl | Propyl | 5.52 | 5.49 | 0.03 |

| 4 | Ethyl | Propyl | 5.61 | 5.65 | -0.04 |

| 5 | Phenyl | Propyl | 6.10 | 6.05 | 0.05 |

| Model Validation Statistics | q² (Internal): 0.75 | r²_pred (External): 0.88 |

This rigorous comparison between computational predictions and real-world experimental results is essential for confirming the utility of theoretical models in guiding the design and discovery of new molecules with specific properties. mdpi.com

Vi. Applications of 1 Methyl 4 Propyl 2 Pyrazoline in Advanced Materials and Catalysis

Role as Ligands in Coordination Chemistry and Metal-Organic Frameworks

Pyrazoline and pyrazole (B372694) derivatives are well-regarded for their ability to act as effective ligands in coordination chemistry. researchgate.net The nitrogen atoms in the heterocyclic ring possess lone pairs of electrons that can readily coordinate with a variety of metal ions, leading to the formation of stable metal complexes. nih.gov These complexes have found applications in diverse areas, including the development of Metal-Organic Frameworks (MOFs), which are crystalline porous materials with applications in gas storage, separation, and catalysis. nih.govacs.org The weak donor ability of the pyrazole motif can enhance the electrophilicity of the metal center, a desirable characteristic for catalytic applications. researchgate.net

For instance, the reaction of 4-acyl-5-pyrazolones with metal salts of zinc(II), copper(II), and molybdenum(IV) has been shown to yield stable complexes. unicam.it The synthesis often involves dissolving the pyrazolone (B3327878) ligand and the metal salt in a solvent like ethanol (B145695) or methanol, followed by refluxing the mixture. The pH of the solution is sometimes adjusted to facilitate the formation of the complex. saudijournals.com The resulting solid complexes are then isolated and purified.

Characterization of these complexes is crucial to understanding their properties. Common techniques employed include:

Infrared (IR) Spectroscopy: To identify the coordination of the metal to the nitrogen and/or oxygen atoms of the ligand.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complex in solution. Coordination-induced shifts in the proton NMR spectra can confirm the binding of the ligand to the metal. acs.org

UV-Visible Spectroscopy: To study the electronic transitions within the complex.

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state, including bond lengths and angles. nih.gov

Elemental Analysis: To confirm the stoichiometry of the complex.

Table 1: Examples of Characterized Metal Complexes with Pyrazolone-based Ligands

| Metal Ion | Ligand Type | Coordination Geometry | Reference |

| Zinc(II) | Acylpyrazolone Schiff base | Monomeric or 1D coordination polymer | unicam.it |

| Copper(II) | Acylpyrazolone Schiff base | Not specified | unicam.it |

| Molybdenum(IV) | Acylpyrazolone Schiff base | Not specified | unicam.it |

| Sodium | Acylpyrazolone | Octahedral (in a polymeric structure) | nih.gov |

| Titanium(IV) | Acylpyrazolone | Not specified | acs.org |

Catalytic Applications in Organic Transformations

Metal complexes derived from pyrazoline and pyrazole ligands have demonstrated significant catalytic activity in a variety of organic transformations. researchgate.net The tunability of the electronic and steric properties of the pyrazole ligand allows for the fine-tuning of the catalytic performance of the corresponding metal complex. researchgate.net

Protic pyrazole complexes, for instance, have been investigated for their catalytic applications in reactions such as the dehydrogenation of formic acid. nih.gov The presence of an NH group in the pyrazole ring can play a cooperative role in the catalytic cycle. nih.gov

Pyrazolyl metal complexes have also been employed as catalysts in carbon-carbon coupling reactions. researchgate.net The ability of the pyrazole ligand to stabilize transition metal centers makes them effective catalysts for these important transformations. For example, nickel complexes bearing pyrazolyl-based ligands have been developed for C-C coupling reactions. researchgate.net Furthermore, a robust pyrazolate metal-organic framework, PCN-300, has shown outstanding catalytic activity in the cross-dehydrogenative coupling reaction to form C–O bonds. nih.govacs.org

Table 2: Catalytic Applications of Pyrazole-Based Metal Complexes

| Reaction Type | Metal Catalyst | Ligand | Key Finding | Reference |

| Dehydrogenation of Formic Acid | Iridium(III) | 2-(1H-pyrazol-3-yl)pyridine | Azole units increase electron donation to the metal center. | nih.gov |

| C-C Coupling | Nickel | Pyrazolyl-based ligands | Effective catalysts for carbon-carbon bond formation. | researchgate.net |

| C-O Cross Dehydrogenative Coupling | Copper (in MOF) | Pyrazolate | High catalytic activity and recyclability. | nih.govacs.org |

Integration into Functional Materials

The unique photophysical properties of many pyrazoline derivatives make them attractive candidates for integration into functional materials, particularly in the fields of luminescence and optoelectronics. researchgate.netresearchgate.net Their strong fluorescence and the ability to tune their emission wavelengths through chemical modification are key advantages. mdpi.com

Pyrazoline derivatives are known for their excellent fluorescent properties, often emitting in the blue region of the spectrum with high quantum yields. researchgate.net This has led to their investigation for use in organic light-emitting diodes (OLEDs). The introduction of bulky groups into the pyrazoline ring can increase the glass transition temperature of the compounds, which is a desirable property for materials used in electronic devices. sioc-journal.cn

Research on trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines has demonstrated their potential in both photovoltaic and electroluminescent applications. mdpi.com The emission properties and HOMO energy levels of these compounds can be modulated by the number and position of phenyl substituents. mdpi.com

Table 3: Photoluminescent Properties of Substituted Pyrazoline Derivatives

| Compound | Emission Type | Application | Reference |

| 1,3-diphenyl-5-(9-phenanthrenyl)-2-pyrazoline | Luminescent | Electroluminescent Devices | sioc-journal.cn |

| Phenyl-decorated pyrazoloquinolines | Photoinduced charge transfer emission | OLEDs and OPVs | mdpi.com |

| 1,3-dimethyl-6-CF3-1H-pyrazolo[3,4-b]quinoline | π,π*-type emission | OLEDs and OPVs | mdpi.com |

Fluorescent Probes and Chemical Sensors

The fluorescence of pyrazoline derivatives can be sensitive to their local environment, making them suitable for use as fluorescent probes and chemical sensors. researchgate.net The modular design of pyrazolines allows for the incorporation of specific recognition moieties that can bind to target analytes, leading to a change in the fluorescence signal. nih.gov

Pyrazoline-based "turn-on" fluorescent sensors have been developed for the detection of various metal ions, including Zn²⁺, Cd²⁺, and Fe³⁺. nih.govrsc.org For example, a series of simple pyrazoline and pyrazole-based sensors were synthesized and screened for their ability to detect metals, with one pyrazole derivative showing a 20-fold increase in fluorescence in the presence of Zn²⁺. nih.gov Similarly, first-in-class pyrazoline-hydrazone sensors have been reported to distinguish between Zn²⁺, Cd²⁺, and Hg²⁺ at different wavelengths in aqueous environments. chemrxiv.org

Table 4: Examples of Pyrazoline-Based Fluorescent Sensors

| Sensor Type | Target Analyte | Sensing Mechanism | Reference |

| Pyridine pyrazoline | Zn²⁺ and Cd²⁺ | "Turn-on" fluorescence | nih.gov |

| Pyrazole derivative | Zn²⁺ | 20-fold fluorescence increase | nih.gov |

| Pyrazoline-hydrazone | Zn²⁺, Cd²⁺, Hg²⁺ | Differentiates at separate wavelengths | chemrxiv.org |

Use as Synthetic Intermediates for Complex Molecule Synthesis

Pyrazoline and pyrazole derivatives are versatile synthetic intermediates in organic chemistry, serving as building blocks for the construction of more complex molecules. mdpi.com Their facile synthesis, typically through the condensation of α,β-unsaturated ketones with hydrazines, makes them readily accessible starting materials. nih.gov

The pyrazoline ring can be a precursor to other heterocyclic systems or can be functionalized at various positions to introduce additional complexity. For example, 4-formylpyrazoles are strategic intermediates used in the synthesis of a wide range of biologically active compounds. mdpi.com They can also serve as reagents in the synthesis of chemosensors. mdpi.com

Furthermore, pyrazolines have been utilized in multicomponent reactions for the synthesis of biologically active molecules. mdpi.com Their versatility as building blocks allows for the construction of diverse molecular architectures with potential applications in medicinal chemistry and materials science. The classical synthesis of 2-pyrazolines involves the reaction of α,β-unsaturated aldehydes and ketones with hydrazines, often with hydrazones as intermediates that are subsequently cyclized. nih.gov

Vii. Future Directions and Emerging Research Avenues for 1 Methyl 4 Propyl 2 Pyrazoline

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 1-Methyl-4-propyl-2-pyrazoline is expected to pivot towards greener and more efficient methodologies, moving away from conventional techniques that often involve harsh conditions and lengthy reaction times. nih.govbenthamdirect.com The development of sustainable synthetic pathways is crucial for minimizing environmental impact and improving economic viability. ijarsct.co.in Promising future directions include the adoption of microwave-assisted organic synthesis (MAOS), which has been shown to dramatically reduce reaction times from hours to minutes and increase product yields for other pyrazoline derivatives. nih.govresearchgate.netnih.gov

Another key area is the use of ultrasonic irradiation, which promotes reactions through acoustic cavitation, offering an energy-efficient alternative to traditional heating. iftmuniversity.ac.in Furthermore, the exploration of recyclable catalysts, such as ZnO nanoparticles in aqueous media, presents an opportunity for creating environmentally benign, one-pot synthesis strategies. ijarsct.co.in These green chemistry approaches not only promise higher efficiency and cleaner reaction profiles but also align with the growing demand for sustainable chemical manufacturing. nih.goviftmuniversity.ac.inresearchgate.net

Table 1: Comparison of Synthetic Methodologies for Pyrazoline Derivatives

| Methodology | Typical Reaction Time | Energy Source | Key Advantages |

|---|---|---|---|

| Conventional Heating | 5-20 hours | Thermal/Electric | Simple setup |

| Microwave Irradiation | 2-15 minutes | Microwave Energy | Rapid reaction, high yields, cleaner products nih.gov |

| Ultrasonic Irradiation | 2-5 hours | Sound Energy | Energy efficient, improved yields |

| Grinding Technique | 5-30 minutes | Mechanical Energy | Solvent-free, low energy consumption iftmuniversity.ac.in |

| Catalysis (e.g., ZnO NPs) | 1-3 hours | Thermal (Low Temp) | Recyclable catalyst, aqueous medium, high yields ijarsct.co.in |

Exploration of Undiscovered Reactivity Patterns and Derivatization Strategies

Future research should delve into the unique reactivity of this compound to unlock novel chemical transformations and create a diverse library of derivatives. While the general reactivity of the pyrazoline core, such as oxidation to the corresponding pyrazole (B372694), is known, the influence of the 1-methyl and 4-propyl substituents on the ring's stability and reactivity remains largely unexplored. chemicalbook.com Investigations could focus on reactions that are regioselectively directed by these specific groups.

Key derivatization strategies for future exploration include:

Functionalization of the Propyl Group: Introducing functional groups (e.g., hydroxyl, amino, carboxyl) onto the propyl chain could create new synthons for building more complex molecules or for conjugation to other chemical entities.

Reactions at the C5 Position: Exploring electrophilic or nucleophilic substitution reactions at the C5 position of the pyrazoline ring could yield a wide array of novel analogs.

Ring-Opening Reactions: Controlled cleavage of the pyrazoline ring could provide access to unique acyclic structures that are not easily accessible through other synthetic routes. chemicalbook.com

Such studies will not only expand the fundamental understanding of pyrazoline chemistry but also generate new molecular entities for screening in various applications. tandfonline.com

Advanced Computational Modeling for Predictive Understanding of Chemical Behavior

Advanced computational modeling is a critical tool for accelerating the discovery and development of new applications for this compound. In silico techniques can provide deep insights into its chemical behavior, predict its properties, and guide experimental efforts, thereby saving time and resources.

Future computational research avenues include:

Quantum Chemical Calculations: Employing Density Functional Theory (DFT) to calculate quantum descriptors can elucidate the electronic structure, frontier molecular orbitals (HOMO/LUMO), and reactivity of the molecule. nih.gov This information is vital for predicting its behavior in chemical reactions and its potential utility in electronic materials.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing QSAR models, it is possible to correlate the structural features of this compound and its virtual derivatives with specific biological activities or material properties. nih.govnih.govresearchgate.net This allows for the rational design of new compounds with enhanced efficacy or desired characteristics.

Molecular Docking and Dynamics Simulations: These methods can predict the binding affinity and interaction patterns of this compound with biological targets, such as enzymes or receptors. tandfonline.com Molecular dynamics simulations can further explore the stability of ligand-protein complexes over time, providing a more dynamic picture of the molecular interactions. tandfonline.com

These predictive models will be instrumental in identifying the most promising applications for this compound and its future derivatives, from drug discovery to materials science.

Integration into Next-Generation Functional Materials with Tuned Properties

The inherent electronic and photophysical properties of the pyrazoline scaffold make it a highly attractive building block for next-generation functional materials. rsc.org Pyrazoline derivatives are known for their strong fluorescence and high quantum yields, making them prime candidates for use in organic light-emitting diodes (OLEDs), particularly as blue emitters. researchgate.netresearchgate.net Future research should focus on harnessing the specific properties of this compound for these applications.

Emerging research directions in this area include:

Organic Electronics: Investigating the use of this compound as a hole-transporting layer or an emissive material in OLEDs. rsc.orgresearchgate.net Its aliphatic substituents might influence film morphology and solubility, which are critical parameters for device fabrication.

Fluorescent Sensors: Designing and synthesizing derivatives that can act as "turn-on" or "turn-off" fluorescent chemosensors for detecting specific metal ions or other analytes. nih.govbohrium.com The sensitivity and selectivity of such sensors could be fine-tuned by modifying the pyrazoline core.

Nonlinear Optical (NLO) Materials: Exploring the potential of this compound in NLO devices, an area where pyrazoline derivatives have shown promise due to their intramolecular charge transfer characteristics. researchgate.net

By systematically studying its photophysical properties and integrating it into device architectures, the potential of this compound as a versatile component in advanced materials can be fully realized.

Synergistic Research with Other Heterocyclic Systems and Hybrid Architectures

A significant frontier in medicinal and materials chemistry is the creation of hybrid molecules that combine two or more distinct heterocyclic scaffolds to achieve synergistic or novel properties. ekb.eg The this compound core is an ideal candidate for incorporation into such hybrid architectures.

Future research should explore the synthesis of new molecular entities where the pyrazoline ring is covalently linked to other important heterocyclic systems, such as:

Pyridine, Quinoline, or Indole: Fusing or linking the pyrazoline core with these nitrogen-containing heterocycles, which are prevalent in biologically active compounds, could lead to novel therapeutic agents with unique pharmacological profiles. proquest.com

Thiazole or Thiophene: The combination with sulfur-containing heterocycles could generate materials with interesting electronic and photoluminescent properties for applications in organic electronics. ekb.egproquest.com

Pyrazoloquinoline Systems: Creating fused-ring systems like pyrazoloquinolines could yield highly fluorescent and thermally stable materials suitable for OLED applications. mdpi.com

This strategy of molecular hybridization allows for the integration of the desirable properties of each heterocyclic component into a single molecule, opening up vast possibilities for discovering compounds with enhanced bioactivity or superior material performance. ekb.eg

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Methyl-4-propyl-2-pyrazoline, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated ketones. For example, refluxing substituted hydrazines with diketones in ethanol/acetic acid (7:3 v/v) under nitrogen for 6–8 hours yields pyrazoline derivatives . Optimization involves adjusting stoichiometry (1:1.2 hydrazine:ketone), temperature (70–80°C), and catalytic acetic acid (5–10 mol%) to improve yields (45–60%) . Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) is recommended .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of:

- NMR : NMR (DMSO-d6) should show pyrazoline ring protons at δ 3.1–3.5 ppm (CH) and δ 5.2–5.6 ppm (NH) .

- Mass Spectrometry (MS) : ESI-MS typically displays [M+H] at m/z 153.1 .

- X-ray Crystallography : Dihedral angles between pyrazoline and substituent rings (e.g., 16.83° for methoxyphenyl groups) confirm stereochemistry .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : The compound is hygroscopic and prone to oxidation. Store at –20°C in amber vials under argon. Stability tests show <5% degradation over 6 months when protected from light and moisture . For aqueous studies, use freshly prepared solutions in deoxygenated PBS (pH 7.4) to prevent hydrolysis .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for structural elucidation?

- Methodological Answer : Contradictions often arise from tautomerism or conformational flexibility. Use:

- Variable Temperature NMR : Cooling to –40°C slows tautomer interconversion, simplifying splitting patterns .

- 2D NMR (COSY, NOESY) : Correlate proton-proton interactions to distinguish between rotational isomers (e.g., syn vs. anti methyl groups) .

- DFT Calculations : Compare experimental chemical shifts with computed values (B3LYP/6-31G*) to validate proposed structures .

Q. What strategies are effective for optimizing regioselectivity in pyrazoline functionalization?

- Methodological Answer : Regioselectivity in N-alkylation or C-3 substitution can be controlled by:

- Lewis Acid Catalysis : ZnCl (10 mol%) directs electrophilic attack to the N-1 position .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor C-3 substitution via stabilization of transition states .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to block N-1, enabling selective C-5 bromination .

Q. How can analytical methods (e.g., HPLC) be validated for quantifying this compound in complex matrices?

- Methodological Answer :

- Column : C18 (5 µm, 250 × 4.6 mm) with mobile phase acetonitrile/0.1% formic acid (65:35) at 1.0 mL/min .

- Validation Parameters :

- Linearity : R > 0.998 over 0.1–50 µg/mL.

- LOQ : 0.05 µg/mL (S/N = 10).

- Recovery : 95–105% in spiked plasma samples .

Q. What computational approaches are suitable for predicting the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with protein targets (e.g., COX-2 PDB: 5KIR) to assess binding affinity. Focus on pyrazoline interactions with catalytic residues (e.g., Arg120, Tyr355) .

- QSAR Models : Train models on IC data using descriptors like logP, polar surface area, and H-bond acceptors .

Q. How should safety protocols be adapted for large-scale synthesis of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.